molecular formula C13H14ClN5S B300355 1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-propanone (3-chlorophenyl)hydrazone

1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-propanone (3-chlorophenyl)hydrazone

Cat. No. B300355
M. Wt: 307.8 g/mol
InChI Key: YPGZJLDDQRVHMW-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-propanone (3-chlorophenyl)hydrazone, also known as MPTP, is a chemical compound used in scientific research to study Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects the dopamine-producing neurons in the brain, leading to motor and non-motor symptoms. MPTP is a neurotoxin that selectively destroys the dopamine-producing neurons in the brain, mimicking the pathological features of Parkinson's disease.

Mechanism of Action

1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-propanone (3-chlorophenyl)hydrazone is converted to its toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by the dopamine-producing neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects
This compound-induced parkinsonism in animals and humans is characterized by motor symptoms such as tremors, rigidity, and bradykinesia, as well as non-motor symptoms such as cognitive impairment and depression. This compound also induces oxidative stress and inflammation in the brain, leading to neuronal damage and death.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-propanone (3-chlorophenyl)hydrazone in lab experiments are its ability to selectively destroy dopamine-producing neurons and mimic the pathological features of Parkinson's disease. This makes it a valuable tool for studying the underlying mechanisms of the disease and for testing potential therapies. However, the limitations of using this compound include its toxicity and potential side effects, as well as the fact that it only mimics some aspects of Parkinson's disease and may not fully replicate the disease in humans.

Future Directions

For 1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-propanone (3-chlorophenyl)hydrazone research include developing new animal models that more closely resemble the human disease, identifying new therapeutic targets for Parkinson's disease, and testing potential therapies using this compound-induced parkinsonism models. Additionally, research on the mechanisms of this compound toxicity and the role of oxidative stress and inflammation in Parkinson's disease may lead to new insights into the disease and potential therapies.

Synthesis Methods

1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-propanone (3-chlorophenyl)hydrazone can be synthesized by reacting 3-chlorophenylhydrazine with 3-(methylthio)-1,2,4-triazine-5(2H)-one in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and the product is obtained by simple filtration and recrystallization. The yield of this compound is typically around 70-80%.

Scientific Research Applications

1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-propanone (3-chlorophenyl)hydrazone is widely used in scientific research to study the mechanisms of Parkinson's disease. It has been shown to induce parkinsonian symptoms in animals and humans by selectively destroying the dopamine-producing neurons in the brain. This makes it a valuable tool for studying the underlying mechanisms of Parkinson's disease and for testing potential therapies.

properties

Molecular Formula

C13H14ClN5S

Molecular Weight

307.8 g/mol

IUPAC Name

3-chloro-N-[(Z)-1-(3-methylsulfanyl-1,2,4-triazin-5-yl)propylideneamino]aniline

InChI

InChI=1S/C13H14ClN5S/c1-3-11(12-8-15-19-13(16-12)20-2)18-17-10-6-4-5-9(14)7-10/h4-8,17H,3H2,1-2H3/b18-11-

InChI Key

YPGZJLDDQRVHMW-WQRHYEAKSA-N

Isomeric SMILES

CC/C(=N/NC1=CC(=CC=C1)Cl)/C2=CN=NC(=N2)SC

SMILES

CCC(=NNC1=CC(=CC=C1)Cl)C2=CN=NC(=N2)SC

Canonical SMILES

CCC(=NNC1=CC(=CC=C1)Cl)C2=CN=NC(=N2)SC

Origin of Product

United States

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